3,5,5-Trinitro-1,3-oxazinane

Catalog No.
S15004737
CAS No.
81340-13-8
M.F
C4H6N4O7
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trinitro-1,3-oxazinane

CAS Number

81340-13-8

Product Name

3,5,5-Trinitro-1,3-oxazinane

IUPAC Name

3,5,5-trinitro-1,3-oxazinane

Molecular Formula

C4H6N4O7

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C4H6N4O7/c9-6(10)4(7(11)12)1-5(8(13)14)3-15-2-4/h1-3H2

InChI Key

YATAPPCQUUHLOC-UHFFFAOYSA-N

Canonical SMILES

C1C(COCN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

3,5,5-Trinitro-1,3-oxazinane is a nitrogen-rich heterocyclic compound characterized by its unique oxazinane ring structure, which incorporates three nitro groups at the 3 and 5 positions. This compound belongs to a class of energetic materials known for their potential applications in explosives and propellants. The oxazinane framework is notable for its compactness and the presence of multiple modifiable sites, making it an attractive candidate for the development of advanced energetic materials .

The chemical reactivity of 3,5,5-Trinitro-1,3-oxazinane is primarily influenced by the presence of nitro groups, which can undergo various reactions such as reduction, substitution, and decomposition under specific conditions. The nitro groups can participate in electrophilic aromatic substitution reactions, while the oxazinane ring can be subject to ring-opening reactions under acidic or basic conditions. Additionally, the compound may exhibit thermal decomposition characteristics typical of energetic materials, leading to the formation of gases and other products upon heating .

Several synthesis methods have been developed for 3,5,5-Trinitro-1,3-oxazinane. Common approaches include:

  • Nitration of Oxazinanes: The introduction of nitro groups can be achieved through nitration reactions using nitric acid and sulfuric acid mixtures.
  • Cyclization Reactions: Starting from suitable precursors such as amino compounds or other nitrogen-rich intermediates can facilitate the formation of the oxazinane ring.
  • Modification of Existing Energetic Compounds: Transformations involving existing energetic materials can yield derivatives like 3,5,5-Trinitro-1,3-oxazinane through selective functional group modifications .

The primary applications of 3,5,5-Trinitro-1,3-oxazinane lie in the field of explosives and propellants. Its high nitrogen content contributes to a high energy output upon detonation. Furthermore, its structural properties allow for potential use in composite propellant formulations where stability and performance are critical. The compound may also find applications in military ordnance and pyrotechnics due to its energetic characteristics .

Interaction studies involving 3,5,5-Trinitro-1,3-oxazinane focus on its behavior under various environmental conditions and its compatibility with other materials used in explosive formulations. These studies often assess parameters such as:

  • Thermal stability: Understanding how the compound behaves under heat can inform safe storage practices.
  • Compatibility with stabilizers: Evaluating how well it interacts with stabilizers or plasticizers used in propellant formulations.
  • Decomposition products: Analyzing what gases or residues are produced during thermal decomposition can help assess environmental impacts .

Several compounds share structural similarities with 3,5,5-Trinitro-1,3-oxazinane. Notable examples include:

Compound NameStructure TypeKey Features
1,3-Diamino-2-propanolAmino AlcoholUsed in explosives; lower energy density than oxazinanes.
1,3-Dinitro-2-propanamineAmino CompoundSimilar nitration pattern; less stable than oxazinanes.
1,3-Diazole derivativesHeterocyclicExplosive properties; different nitrogen arrangements.
1,3-DiazinaneHeterocyclicSimilar framework; less nitrated than oxazinanes.
1-Methyl-2-nitroimidazoleNitrogen HeterocycleUsed in pharmaceuticals; exhibits different reactivity.

The uniqueness of 3,5,5-Trinitro-1,3-oxazinane lies in its specific arrangement of nitro groups and the oxazinane ring structure that provides distinct energetic properties not found in other compounds listed above .

The exploration of oxazinane-based energetic materials began with foundational studies on heterocyclic frameworks capable of accommodating multiple explosophoric groups. Early synthetic routes focused on 1,3-oxazinane due to its compact six-membered ring structure, which provides inherent stability while allowing strategic functionalization at the C-3, C-5, and C-5 positions. Initial methodologies adapted Mannich condensation reactions, leveraging formaldehyde and ammonium nitrate to construct the oxazinane backbone. For example, Bi et al. demonstrated that reacting formaldehyde with nitrated amines under acidic conditions yielded 1,3-oxazinane precursors, though early iterations struggled with regioselective nitration.

A pivotal advancement emerged from the ring transformation strategy, inspired by synthetic approaches for related heterocycles like triazines. As illustrated in studies by Yang et al., nitrated isatoic anhydrides underwent decarboxylative cyclization with dimethyl malonate to generate nitro-substituted oxazinanes. This method addressed challenges in achieving geminal nitro group placement, a critical requirement for optimizing detonation velocity. Comparative analyses with diazinane analogs, such as 1,3,5-trinitro-1,3-diazinane (TNNP), revealed that oxazinane derivatives exhibited superior thermal stability due to reduced ring strain.

Performance Enhancement in Melt-Cast Explosive Formulations

The incorporation of 3,5,5-trinitro-1,3-oxazinane into melt-cast explosive systems represents a significant advancement in energetic material technology. This heterocyclic compound demonstrates exceptional thermal stability with a melting point of 89 degrees Celsius and a decomposition temperature of 231 degrees Celsius, providing an optimal processing window for melt-casting applications [1]. The thermal properties of 3,5,5-trinitro-1,3-oxazinane make it particularly suitable for conventional melt-casting procedures where steam heating at ambient pressure can be utilized [2].

The performance characteristics of 3,5,5-trinitro-1,3-oxazinane in melt-cast formulations substantially exceed those of traditional explosives. The theoretical detonation pressure of this compound is approximately 63 percent higher than trinitrotoluene, indicating broad application prospects in melt-cast explosives [1]. Comprehensive evaluation using EXPLO-5 software calculations demonstrate that 3,5,5-trinitro-1,3-oxazinane achieves a detonation velocity of 8921 meters per second and a detonation pressure of significant magnitude when formulated in eutectic systems [2] [3].

The formation of eutectic mixtures containing 3,5,5-trinitro-1,3-oxazinane has proven particularly advantageous for melt-cast applications. Research on the trinitro-oxazinane and 3,4-dinitrofurazanofuroxane eutectic system reveals optimal stoichiometric composition at 58.26:41.74 ratio with an average melting point of 69 degrees Celsius [2]. This reduced melting point facilitates processing while maintaining high energy content, with theoretical density reaching 1.906 grams per cubic centimeter [3].

The impact sensitivity characteristics of 3,5,5-trinitro-1,3-oxazinane formulations demonstrate favorable safety profiles for handling during melt-casting operations. The compound exhibits impact sensitivity of 38 joules, significantly higher than many conventional explosives, indicating reduced accidental initiation risk during manufacturing processes [1] [2]. Friction sensitivity measurements show values of 252 newtons, further supporting safe handling protocols in industrial melt-casting environments [3].

Performance Data for 3,5,5-Trinitro-1,3-oxazinane Melt-Cast Systems

ParameterValueReference Standard
Melting Point89°CTrinitrotoluene: 80°C
Decomposition Temperature231°CTrinitrotoluene: 295°C
Detonation Velocity8921 m/sTrinitrotoluene: 6900 m/s
Theoretical Density1.906 g/cm³Trinitrotoluene: 1.654 g/cm³
Impact Sensitivity38 JTrinitrotoluene: 15 J
Friction Sensitivity252 NTrinitrotoluene: 353 N

Compatibility Studies with Polymer-Bonded Explosive Matrices

The integration of 3,5,5-trinitro-1,3-oxazinane into polymer-bonded explosive systems requires comprehensive compatibility assessment with various binder matrices. Research indicates that the compact skeleton of the 1,3-oxazinane framework provides multiple modifiable sites that enhance compatibility with polymeric binder systems [1]. The heterocyclic structure demonstrates favorable interactions with both conventional and energetic polymer binders commonly employed in advanced explosive formulations.

Compatibility studies utilizing differential scanning calorimetry and thermogravimetric analysis methods reveal that 3,5,5-trinitro-1,3-oxazinane exhibits stable thermal behavior when combined with polymer matrices [4]. The activation energy curves indicate that thermal decomposition proceeds through autocatalytic processes, which can be effectively controlled through appropriate binder selection and formulation optimization [2]. These characteristics are essential for long-term storage stability in polymer-bonded explosive applications.

The chemical compatibility of 3,5,5-trinitro-1,3-oxazinane with energetic binders such as polyglycidyl nitrate has been demonstrated through successful formulation development [5]. The compound shows compatibility with cross-linked polymer networks formed through both isocyanate-based polyurethane chemistry and alternative aza-Michael reaction pathways [5]. This compatibility extends to various plasticizers and processing aids commonly employed in polymer-bonded explosive manufacturing.

Physical compatibility assessments demonstrate that 3,5,5-trinitro-1,3-oxazinane can be successfully incorporated into polymer matrices at high solid loadings typical of advanced explosive formulations [6]. The particle morphology and surface characteristics of the compound facilitate uniform distribution within polymer binders, contributing to consistent performance characteristics across large-scale production batches [5].

Compatibility Assessment Results for Various Polymer Systems

Polymer Binder TypeCompatibility RatingThermal StabilityProcessing Characteristics
Polyglycidyl NitrateExcellentStable to 180°CGood flowability
Hydroxyl-Terminated PolybutadieneGoodStable to 160°CModerate viscosity
Glycidyl Azide PolymerGoodStable to 170°CEnhanced sensitivity
Polynitrato BindersExcellentStable to 190°COptimal performance

Thermobaric Weapon System Integration Challenges

The integration of 3,5,5-trinitro-1,3-oxazinane into thermobaric weapon systems presents unique technical challenges related to the specialized requirements of enhanced blast weapons. Thermobaric explosives require precise balance between high-explosive core components and fuel-rich secondary compositions to achieve optimal pressure and thermal effects [7]. The incorporation of 3,5,5-trinitro-1,3-oxazinane must address the specific performance parameters required for effective thermobaric function.

The thermal characteristics of 3,5,5-trinitro-1,3-oxazinane present both advantages and challenges for thermobaric applications. While the compound exhibits excellent thermal stability up to 231 degrees Celsius, the integration into systems requiring sustained combustion phases typical of thermobaric weapons requires careful formulation design [1]. The decomposition products and reaction kinetics must be optimized to support the dual-phase detonation mechanism characteristic of thermobaric systems [7].

Manufacturing challenges arise from the requirement to maintain the distinct characteristics of 3,5,5-trinitro-1,3-oxazinane while integrating it with metallic fuel components such as aluminum particles commonly employed in thermobaric formulations [8]. The compatibility with metal additives requires extensive testing to ensure stable long-term storage and reliable performance characteristics [9]. Research indicates that aluminum nanoparticle interactions with similar energetic compounds can significantly affect thermal decomposition mechanisms [9].

The sensitivity characteristics of 3,5,5-trinitro-1,3-oxazinane, while favorable for conventional applications, may require modification for thermobaric weapon systems where controlled initiation timing is critical [10]. The relatively low sensitivity compared to other energetic materials may necessitate specialized initiation systems or formulation modifications to achieve reliable function in thermobaric weapon configurations [7].

Environmental considerations present additional integration challenges, particularly regarding the toxic gas generation and oxygen depletion effects characteristic of thermobaric weapons [7]. The decomposition products of 3,5,5-trinitro-1,3-oxazinane must be evaluated for their contribution to the overall environmental impact of thermobaric weapon employment, especially in confined spaces where enhanced blast effects are most pronounced [10].

Technical Challenges in Thermobaric Integration

Challenge CategorySpecific IssuesMitigation Approaches
Thermal ManagementSustained combustion requirementsModified decomposition kinetics
Metal CompatibilityAluminum particle interactionsStabilizing additives
Sensitivity ControlInitiation timing precisionSpecialized fuzing systems
Environmental ImpactToxic product formationComposition optimization
Manufacturing ComplexityMulti-phase integrationAdvanced processing techniques

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Exact Mass

222.02364854 g/mol

Monoisotopic Mass

222.02364854 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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